molecular formula C21H29IO2 B182247 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate CAS No. 114611-53-9

17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate

Cat. No.: B182247
CAS No.: 114611-53-9
M. Wt: 440.4 g/mol
InChI Key: OFYWDQNTPMUZEH-ZKHIMWLXSA-N
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Description

17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Scientific Research Applications

17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate involves multiple steps. The starting material is typically a steroidal precursor, which undergoes iodination at the 17th position. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The final step involves the acetylation of the hydroxyl group at the 3rd position using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield a hydroxyl derivative, while oxidation with potassium permanganate can introduce a ketone group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom at the 17th position makes 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate unique. This iodine atom significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29IO2/c1-13(23)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22)21(17,3)11-9-18(16)20/h4,7,15-18H,5-6,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYWDQNTPMUZEH-ZKHIMWLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475467
Record name (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114611-53-9
Record name (3beta)-17-Iodoandrosta-5,16-dien-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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